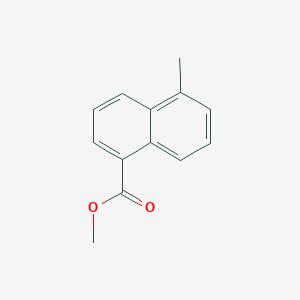
methyl 5-methylnaphthalene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-methylnaphthalene-1-carboxylate: is an organic compound with the molecular formula C₁₃H₁₂O₂ It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by a methyl group attached to the naphthalene ring and a carboxylate ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-methylnaphthalene-1-carboxylate typically involves the esterification of 5-methylnaphthalene-1-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is then subjected to distillation to purify the ester product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-methylnaphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The ester functional group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: 5-methylnaphthalene-1-carboxylic acid.
Reduction: 5-methylnaphthalene-1-methanol.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 5-methylnaphthalene-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various naphthalene derivatives.
Biology: In biological research, this compound can be used as a probe to study the interactions of naphthalene derivatives with biological macromolecules.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl 5-methylnaphthalene-1-carboxylate is primarily related to its chemical reactivity. The ester functional group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical pathways. The aromatic ring structure allows for interactions with enzymes and receptors, potentially influencing biological processes.
Comparación Con Compuestos Similares
Methyl naphthalene-1-carboxylate: Similar structure but lacks the methyl group on the naphthalene ring.
Ethyl 5-methylnaphthalene-1-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
5-methylnaphthalene-1-carboxylic acid: The carboxylic acid form of the compound.
Uniqueness: Methyl 5-methylnaphthalene-1-carboxylate is unique due to the presence of both a methyl group and a carboxylate ester on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
91902-59-9 |
|---|---|
Fórmula molecular |
C13H12O2 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
methyl 5-methylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H12O2/c1-9-5-3-7-11-10(9)6-4-8-12(11)13(14)15-2/h3-8H,1-2H3 |
Clave InChI |
WFUXDTCCMMZNRC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC=C(C2=CC=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



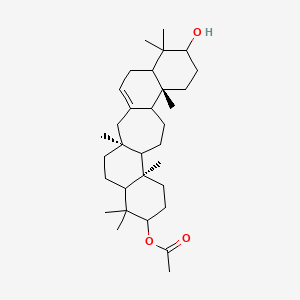
![3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanoic acid](/img/structure/B12436833.png)
![2-[4-[2-[4-[Bis(2-hydroxyoctadeca-9,12-dienyl)amino]butyldisulfanyl]ethyl]piperazin-1-yl]ethyl 5-[bis(2-hydroxydecyl)amino]pentanoate](/img/structure/B12436835.png)
![(5R,10R)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B12436838.png)
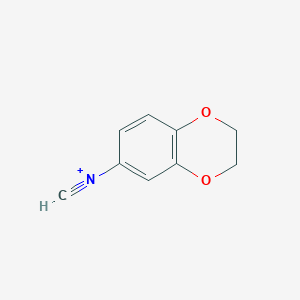

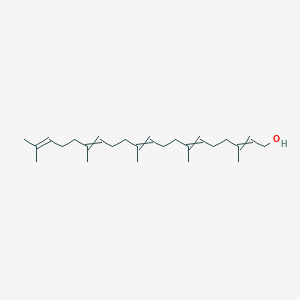
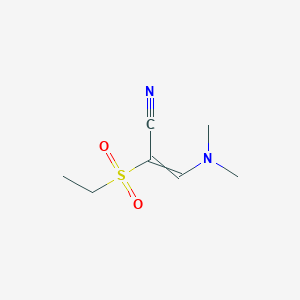
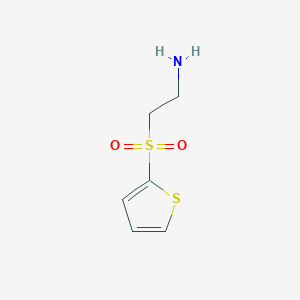
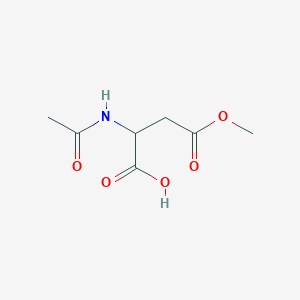
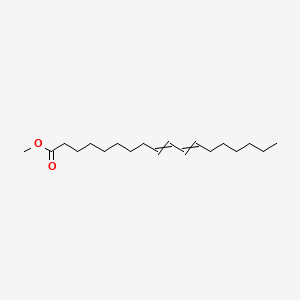
![Tetrasodium 3-hydroxy-4-(2-{2-sulfonato-5-[2-(4-sulfonatophenyl)diazen-1-yl]phenyl}diazen-1-yl)naphthalene-2,7-disulfonate](/img/structure/B12436877.png)
![methyl 3-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B12436883.png)
